L-Alanyl-O-(4-methylbenzoyl)-L-serine
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Overview
Description
L-Alanyl-O-(4-methylbenzoyl)-L-serine is a synthetic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This compound is characterized by the presence of an L-alanine residue and an L-serine residue, with a 4-methylbenzoyl group attached to the serine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(4-methylbenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reaction: The L-alanine and L-serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of 4-Methylbenzoyl Group: The 4-methylbenzoyl group is introduced through an esterification or amidation reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for peptides like this compound often involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-(4-methylbenzoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its peptide nature.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(4-methylbenzoyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may mimic natural peptides and modulate biological pathways by binding to these targets.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-serine: Lacks the 4-methylbenzoyl group.
L-Alanyl-O-benzoyl-L-serine: Contains a benzoyl group instead of a 4-methylbenzoyl group.
Uniqueness
L-Alanyl-O-(4-methylbenzoyl)-L-serine is unique due to the presence of the 4-methylbenzoyl group, which may confer specific properties such as increased hydrophobicity or altered binding affinity to molecular targets.
Properties
CAS No. |
921934-42-1 |
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Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8-3-5-10(6-4-8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11-/m0/s1 |
InChI Key |
XTSHJPLPQPFTQZ-ONGXEEELSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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